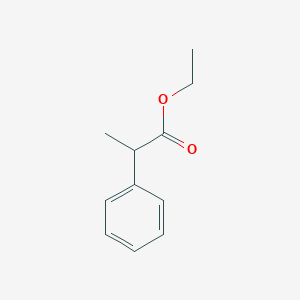

Ethyl 2-phenylpropionate

Overview

Description

Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is used primarily in organic synthesis. This compound is an ester derived from 2-phenylpropionic acid and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylpropionate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl phenylacetate with iodomethane in the presence of a base such as diisopropylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . The reaction mixture is then worked up by extraction and purification to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of 2-phenylpropionic acid with ethanol in the presence of an acid catalyst. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpropionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-phenylpropionic acid.

Reduction: It can be reduced to form 2-phenylpropanol.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: 2-phenylpropionic acid.

Reduction: 2-phenylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-phenylpropionate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in studies involving enzyme-catalyzed reactions, particularly esterases and lipases.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-phenylpropionate involves its interaction with specific enzymes or receptors in biological systems. For instance, in enzymatic reactions, it acts as a substrate for esterases, which catalyze its hydrolysis to 2-phenylpropionic acid and ethanol . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-phenylpropionate can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavorings.

Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

Ethyl benzoate: Used in the manufacture of perfumes and as a solvent for resins .

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its phenyl group contributes to its aromatic characteristics, making it valuable in the synthesis of aromatic compounds and in applications requiring specific fragrance profiles .

Biological Activity

Ethyl 2-phenylpropionate (EPP) is an organic compound classified as an ester, primarily known for its aromatic properties and potential biological activities. This article explores the biological activity of EPP, focusing on its pharmacological effects, enzymatic interactions, and applications in various fields.

- Molecular Formula : C12H14O2

- Molecular Weight : Approximately 178.23 g/mol

- Appearance : Clear, colorless liquid

- Solubility : Low solubility in water (<1 mg/mL at 25°C)

EPP is characterized by the presence of a phenylpropionic acid moiety, which has been linked to various biological activities, including antioxidant and anti-inflammatory effects. These properties are particularly relevant in pharmacological contexts where EPP may influence enzymatic reactions and cellular processes.

Antioxidant and Anti-inflammatory Properties

Research suggests that EPP exhibits antioxidant and anti-inflammatory properties, although the specific mechanisms remain to be fully elucidated. The phenylpropionic acid structure is known for its ability to scavenge free radicals and modulate inflammatory pathways, making it a candidate for further investigation in therapeutic applications.

Enzymatic Interactions

EPP has been shown to influence carboxylesterases—enzymes crucial for the metabolism of ester compounds. Studies indicate that EPP can affect the hydrolysis rates of various esters, which is significant in drug metabolism and detoxification processes .

The hydrolysis of EPP has been studied using different biocatalysts, such as Aspergillus oryzae and Rhizopus oryzae, which demonstrated varying efficiencies in converting EPP into its hydrolyzed forms. The following table summarizes the hydrolysis rates observed with these biocatalysts:

| Biocatalyst | Hydrolysis Rate (t1/2) | Comments |

|---|---|---|

| A. oryzae | 0.058 h | Higher efficiency in hydrolysis |

| R. oryzae | 5.43 h | Lower efficiency compared to A. oryzae |

These findings highlight the potential of EPP as a substrate for enzymatic reactions, which could be harnessed in biotechnological applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of EPP:

- Cancer Cell Line Studies : Research has explored the effects of EPP on various cancer cell lines, indicating that structural modifications on the phenyl ring can significantly influence stereoselective hydrolysis rates and potentially impact anticancer activity.

- Acaricidal Activity : A series of studies designed to evaluate the acaricidal activity of related compounds showed that structural motifs significantly influence biological activity. Compounds similar to EPP exhibited notable efficacy against pests like Psoroptes cuniculi, suggesting potential agricultural applications .

- Biosynthesis Studies : Investigations into the biosynthesis of EPP using microbial systems have demonstrated high conversion efficiencies, with specific strains achieving over 50% conversion rates from precursor substrates . This highlights the compound's potential for sustainable production methods.

Properties

IUPAC Name |

ethyl 2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVIKZNQWNGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862976 | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-99-8 | |

| Record name | Ethyl 2-phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-phenylpropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Ethyl 2-phenylpropionate in organic synthesis?

A1: this compound serves as a valuable starting material in various organic syntheses. For instance, it plays a crucial role in the model study towards synthesizing Xestoquinone, a furan-fused tetracyclic compound. Specifically, it reacts with 5-iodo-1-methoxymethoxy pentyne to produce ethyl 7-methoxymethoxy-2-methyl-2-phenyl-5-heptynoate, which is further transformed into a key intermediate, methyl 9-oxo-4-methyl-4-phenyl-2,7-nonadiynoate, in the multi-step synthetic route [].

Q2: Can this compound be synthesized through biocatalytic means? If so, what are the key factors influencing the reaction?

A3: Yes, this compound can be synthesized through biocatalysis. Research has demonstrated that lyophilized mycelia of certain fungi, like Aspergillus oryzae and Rhizopus oryzae, possess carboxylesterase activity capable of catalyzing both the hydrolysis and synthesis of this compound []. The choice of fungal strain significantly impacts the reaction outcome. For instance, Aspergillus oryzae MIM exhibited superior efficiency compared to Rhizopus oryzae, likely due to a more favorable microenvironment and thermodynamic conditions within the fungal cells [].

Q3: What methods are effective for racemizing this compound?

A4: An organocatalytic approach has been successfully developed for racemizing this compound, even in the presence of water []. This method utilizes organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in a two-phase system to achieve racemization, which is a crucial step for applications like dynamic kinetic resolution using hydrolases [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.